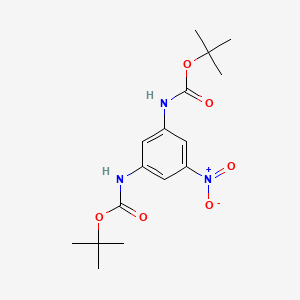

3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester

CAS No.: 887578-50-9

Cat. No.: VC20422912

Molecular Formula: C16H23N3O6

Molecular Weight: 353.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887578-50-9 |

|---|---|

| Molecular Formula | C16H23N3O6 |

| Molecular Weight | 353.37 g/mol |

| IUPAC Name | tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]carbamate |

| Standard InChI | InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) |

| Standard InChI Key | JJNSUOAFKFYDSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Stereochemical and Functional Attributes

The tert-butyl ester groups confer steric bulk, enhancing the compound’s stability against hydrolysis under physiological conditions compared to methyl or ethyl esters . The nitro group (-NO) at the 5-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity in substitution reactions. This nitro group can be reduced to an amine (-NH) under catalytic hydrogenation, expanding its utility in derivatization reactions.

Synthesis and Preparation

Optimization Challenges

Key challenges in synthesis include:

-

Regioselective Nitration: Ensuring nitro group incorporation at the 5-position requires precise control of reaction conditions, such as nitric acid concentration and temperature .

-

Steric Hindrance: The tert-butyl groups may impede reaction rates during esterification, necessitating prolonged reaction times or elevated temperatures.

Chemical Reactivity and Stability

Hydrolytic Behavior

Nitro Group Reactivity

The nitro group serves as a versatile handle for further functionalization:

-

Reduction to Amine: Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, enabling conjugation with biomolecules.

-

Electrophilic Substitution: The nitro group directs incoming electrophiles to the para position, facilitating halogenation or sulfonation .

Applications in Research and Industry

Proteomics and Bioconjugation

The compound’s stability and reactive nitro group make it suitable for:

-

Activity-Based Protein Profiling (ABPP): As a photoaffinity probe, the nitro group can be converted to a reactive nitrene intermediate upon UV irradiation, covalently binding to nearby proteins .

-

Peptide Synthesis: The tert-butyl carbamate (Boc) group protects amines during solid-phase peptide synthesis, with subsequent deprotection under acidic conditions.

Pharmaceutical Intermediates

Carbamate derivatives are pivotal in prodrug design. For example, tert-butyl esters enhance lipophilicity, improving cell membrane permeability. Subsequent esterase-mediated hydrolysis releases active drug molecules intracellularly .

Comparative Analysis with Structural Analogs

Table 1 highlights key differences between 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester and related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume